molecular formula C9H8N2O2 B1486767 6-(Furan-3-yl)-2-methylpyrimidin-4-ol CAS No. 1412954-37-0

6-(Furan-3-yl)-2-methylpyrimidin-4-ol

Cat. No.: B1486767
CAS No.: 1412954-37-0
M. Wt: 176.17 g/mol
InChI Key: GUFSZOKWAXDXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Furan-3-yl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-(Furan-3-yl)-2-methylpyrimidin-4-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring fused with a pyrimidine structure, which is known to influence its biological activity. The furan moiety is often associated with various pharmacological effects, including antioxidant and anti-inflammatory properties.

1. Anti-inflammatory Activity

Research has indicated that compounds containing furan derivatives exhibit notable anti-inflammatory effects. For instance, studies have shown that furan-based compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The mechanism often involves the modulation of signaling pathways like MAPK and NF-κB, which play crucial roles in inflammatory responses.

Table 1: Summary of Anti-inflammatory Effects

CompoundEffect on NO ProductionEffect on PGE2Reference
This compoundSignificant InhibitionDecreased
XH-14Dose-dependent InhibitionDecreased
AilanthoidolStrong InhibitionDecreased

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli62.5 µg/mL
Staphylococcus aureusModerate Activity
E. faecalis78.12 µg/mL

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The compound has been shown to affect key signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Effects

In a study involving HeLa cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent antiproliferative activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Cellular Signaling : By affecting MAPK and NF-κB pathways, it alters the expression of pro-inflammatory cytokines and mediators.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases and the generation of reactive oxygen species (ROS).

Properties

IUPAC Name

4-(furan-3-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-8(4-9(12)11-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFSZOKWAXDXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264138
Record name 4(3H)-Pyrimidinone, 6-(3-furanyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1412954-37-0
Record name 4(3H)-Pyrimidinone, 6-(3-furanyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1412954-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 6-(3-furanyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Furan-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(Furan-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 3
6-(Furan-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-(Furan-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 5
6-(Furan-3-yl)-2-methylpyrimidin-4-ol
Reactant of Route 6
6-(Furan-3-yl)-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.